An compound produced by Fomitopsis betulina, an edible fungus commonly called the birch polypore. Similar to [(5E,7E,9)-decatrien-2-one], it has a strong pineapple aroma.

(5Z,7E,9)-decatrien-2-one is a natural product found in Fomitopsis betulina with data available.

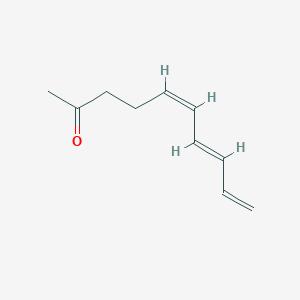

(5Z,7E,9)-decatrien-2-one

CAS No.:

Cat. No.: VC14550354

Molecular Formula: C10H14O

Molecular Weight: 150.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O |

|---|---|

| Molecular Weight | 150.22 g/mol |

| IUPAC Name | (5Z,7E)-deca-5,7,9-trien-2-one |

| Standard InChI | InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6- |

| Standard InChI Key | YYXSUQQUWMLOOB-DEQVHDEQSA-N |

| Isomeric SMILES | CC(=O)CC/C=C\C=C\C=C |

| Canonical SMILES | CC(=O)CCC=CC=CC=C |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation and Stereochemistry

(5Z,7E,9)-Decatrien-2-one features a linear decenyl backbone with three conjugated double bonds at positions 5, 7, and 9, terminating in a ketone group at position 2. The stereodescriptors Z (cis) at C5 and E (trans) at C7 and C9 define its geometric configuration, which critically influences its aroma profile . The IUPAC name, (5Z,7E)-deca-5,7,9-trien-2-one, reflects this arrangement . Key identifiers include:

The planar structure’s rigidity, conferred by conjugation, enhances its volatility and olfactory detectability .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are pivotal for characterizing this compound. The -NMR spectrum reveals distinct vinyl proton signals at δ 5.3–5.8 ppm, correlating with the triene system, while the ketone carbonyl resonates near δ 208 ppm in -NMR. Computational models predict a low electron density at the carbonyl oxygen, rationalizing its reactivity in nucleophilic additions .

Natural Occurrence and Biosynthetic Pathways

Source Organism: Fomitopsis betulina

(5Z,7E,9)-Decatrien-2-one is a secondary metabolite of Fomitopsis betulina, a basidiomycete fungus colonizing birch trees . This species’ enzymatic machinery enables the oxidative decarboxylation of fatty acid precursors, yielding unsaturated ketones . The compound’s production is hypothesized to serve ecological roles, such as deterring herbivores or attracting spore-dispersing organisms via its aroma .

Biosynthetic Hypotheses

While the exact pathway remains uncharacterized, analogies to fungal polyketide synthases (PKSs) suggest a route involving:

-

Chain elongation: Sequential condensation of acetyl-CoA units.

-

Desaturation: Introduction of double bonds via cytochrome P450 enzymes.

-

Ketone formation: Oxidative cleavage or β-ketoacid decarboxylation .

Comparative studies with (5E,7E,9)-decatrien-2-one, a stereoisomer lacking the Z configuration at C5, indicate that minor enzymatic modifications drastically alter odor profiles .

Synthesis and Laboratory Characterization

Chemical Synthesis Strategies

Total synthesis of (5Z,7E,9)-decatrien-2-one poses challenges due to stereoselectivity requirements. Reported methods include:

-

Wittig olefination: Sequential coupling of phosphonium ylides to construct the triene system.

-

Cross-metathesis: Using Grubbs catalysts to install double bonds with precise geometry.

A representative synthetic route involves:

-

Preparation of a C5–C7 Z-alkene via Lindlar hydrogenation.

-

Chain elongation with a C7–C9 E-alkene using Horner–Wadsworth–Emmons reagents.

-

Ketone introduction via oxidation of a secondary alcohol.

Analytical Techniques for Quality Control

| Technique | Application | Key Findings |

|---|---|---|

| GC-MS | Purity assessment and isomer discrimination | Base peak at m/z 150 ([M]) |

| HPLC-DAD | Quantification in fungal extracts | Retention time: 12.7 min (C18 column) |

| IR Spectroscopy | Functional group identification | Strong absorption at 1715 cm (C=O) |

Olfactory Properties and Industrial Applications

Aroma Profile and Structure-Activity Relationships

The compound’s pineapple-like scent arises from its ability to bind olfactory receptor OR2J3, which is sensitive to α,β-unsaturated ketones . Key structural determinants include:

-

Chain length: Decenyl backbone optimizes volatility and receptor fit.

-

Conjugation: Extended π-system enhances electrophilicity, promoting receptor activation.

-

Stereochemistry: The Z configuration at C5 introduces steric hindrance, modulating odor intensity .

Future Research Directions

-

Biosynthetic pathway elucidation: Heterologous expression of putative F. betulina PKS genes.

-

Pharmacological screening: Evaluation of anticancer and anti-inflammatory properties.

-

Sustainable production: Metabolic engineering in Saccharomyces cerevisiae for industrial-scale synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume